molecular formula C8H5IN2O2 B1604229 6-Iodo-4-nitro-1H-indole CAS No. 885520-55-8

6-Iodo-4-nitro-1H-indole

Cat. No.: B1604229
CAS No.: 885520-55-8
M. Wt: 288.04 g/mol
InChI Key: HORGALNZISBFEM-UHFFFAOYSA-N
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Description

6-Iodo-4-nitro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The compound features an indole core substituted with an iodine atom at the 6-position and a nitro group at the 4-position. This unique substitution pattern imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-nitro-1H-indole typically involves the iodination and nitration of an indole precursor. One common method is as follows:

    Starting Material: The synthesis begins with 1H-indole.

    Iodination: The indole is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce the iodine atom at the 6-position.

    Nitration: The iodinated indole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-nitro-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The indole core can be oxidized under specific conditions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atom under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can reduce the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the indole core.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Reduction: 6-Amino-4-nitro-1H-indole.

    Oxidation: Various oxidized indole derivatives depending on the conditions used.

Scientific Research Applications

6-Iodo-4-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-4-nitro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The iodine atom can also influence the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-indole: Lacks the iodine substitution, which may result in different chemical and biological properties.

    6-Bromo-4-nitro-1H-indole: Similar structure but with a bromine atom instead of iodine, which can affect reactivity and biological activity.

    6-Iodo-1H-indole:

Uniqueness

6-Iodo-4-nitro-1H-indole is unique due to the presence of both iodine and nitro substituents on the indole core. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-iodo-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORGALNZISBFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646459
Record name 6-Iodo-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-55-8
Record name 6-Iodo-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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